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Compound of Interest

Compound Name: GS-9191

Cat. No. B607746

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GS-9191, a novel prodrug of the
nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG). GS-9191 has been
investigated for its antiproliferative properties, particularly in the context of human
papillomavirus (HPV)-induced lesions. This document details its chemical structure,
physicochemical properties, mechanism of action, and summarizes key experimental findings
and protocols.

Chemical Structure and Physicochemical Properties

GS-9191 is a lipophilic double prodrug designed to enhance the cellular permeability of its
active metabolite, PMEG.[1][2] Its chemical and physical characteristics are summarized below.
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Property Value Reference

[-phenylalanine,N,N'-[[[2-]2-

amino-6-

cyclopropylamino)-9H-purin-9-
IUPAC Name (cyclopropy yorp [1]

yl]

ethoxy]methyl]phosphinylidene

]bis-, bis(2-methylpropyl) ester

CAS Number 859209-84-0 [3]
Molecular Formula C37H51NsO6P [4]
Molecular Weight 734.82 g/mol [4]

CC(C)COC(--INVALID-LINK--
NP(COCCN2C3=NC(N)=NC(N
SMILES C4CC4)=C3N=C2)(N-- [3]
INVALID-LINK--
CC5=CC=CC=C5)=0)=0

Lipophilicity (logD) 3.4 [1]

N Soluble in DMSO at 7.35
Solubility [4]
mg/mL (10 mM)

Pure form: -20°C forup to 3
Storage years. In solvent:; -80°C for up [4]

to 1 year.

Mechanism of Action

GS-9191 exerts its antiproliferative effects through a multi-step intracellular activation process
that culminates in the inhibition of DNA synthesis.[1][2]

o Cellular Uptake: As a lipophilic compound, GS-9191 is designed to efficiently cross cell
membranes via passive diffusion.[1]

« Intracellular Metabolism: Once inside the cell, GS-9191 undergoes enzymatic and chemical
transformations to release the active components. This process involves hydrolysis of the
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ester and phenylalanine moieties.[1][5]

 Activation to PMEG: The prodrug is metabolized to 9-(2-phosphonylmethoxyethyl)-Né-
cyclopropyl-2,6,diaminopurine (cPrPMEDAP), which is subsequently deaminated to form
PMEG.[1][2]

e Phosphorylation: Cellular kinases phosphorylate PMEG to its active diphosphate form,
PMEG diphosphate (PMEG-DP).[1]

« Inhibition of DNA Polymerase: PMEG-DP acts as a potent inhibitor of DNA polymerase a and
B, with weaker activity against mitochondrial DNA polymerase y.[1][2] This inhibition halts
DNA replication.

o Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis leads to cell cycle arrest in
the S phase, which subsequently induces apoptosis (programmed cell death).[1][2]

The intracellular activation pathway of GS-9191 is depicted in the diagram below.

Intracellular Space

Ester Hydrolysis & ,—| ppppppppp -dependent ,—|
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Click to download full resolution via product page
Caption: Intracellular activation pathway of GS-9191.

Antiproliferative Activity

GS-9191 has demonstrated potent antiproliferative activity, particularly against HPV-positive
cell lines.[1]
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Cell Type ECso (nM)
HPV-Positive Cells as low as 0.03
Non-HPV-Infected Cells 1-15

PMEG (Metabolite) ~207
cPrPMEDAP (Metabolite) ~284

Data sourced from[1][2]

Inhibition of DNA Polymerases and Synthesis

The active metabolite of GS-9191, PMEG-DP, directly inhibits DNA polymerases. The
compound also effectively inhibits DNA synthesis in a dose-dependent manner.[1]

Table 1: Inhibition of DNA Polymerases by PMEG-DP

DNA Polymerase ICs0 (M)
Polymerase a 25
Polymerase 3 1.6
Polymerase y (mitochondrial) 59.4

Data sourced from[1][2][6]

Table 2: Inhibition of DNA Synthesis (BrdU Incorporation)

Cell Line ECso (nM)
SiHa (HPV-16 positive) 0.89
HEL (Human Embryonic Lung) 275

Data sourced from[1]
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of

findings.

Antiproliferative Activity Assay

The antiproliferative activity of GS-9191 is determined using a cell proliferation assay.

Cell Culture: HPV-transformed carcinoma cell lines (e.g., SiHa, CaSki), non-HPV-
transformed cell lines, and primary cell cultures are seeded in 96-well plates and incubated.

Compound Addition: Cells are exposed to serial dilutions of GS-9191, PMEG, and
cPrPMEDAP.

Incubation: The plates are incubated for a defined period (e.g., 3-7 days).

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT
assay).

Data Analysis: The 50% effective concentration (ECso) values are calculated by generating
sigmoidal dose-response curves using appropriate software (e.g., GraphPad Prism).[7]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of GS-9191 on the cell cycle.

Cell Treatment: Cells are plated and treated with GS-9191 at a concentration multiple of its
ECso (e.g., 10x ECso).

Incubation: Cells are incubated for a specified time (e.g., 48 hours).[1]

Nuclear Staining: The cells are harvested, fixed, and their nuclear DNA is stained with
propidium iodide (PI).[7]

Flow Cytometry: The DNA content of individual nuclei is quantified using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle (Go/G1, S, G2/M) is
determined.
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The general workflow for evaluating the cellular effects of GS-9191 is illustrated below.
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Caption: Experimental workflow for GS-9191 evaluation.

In Vitro Cellular Metabolism

e Cell Incubation: Various cell lines (e.g., SiHa, CaSki, PHK) are incubated with a defined
concentration of GS-9191 (e.g., 1 uM) for a set time (e.g., 32 hours).[1][7]

e Cell Lysis: Cells are collected and resuspended in a solution (e.g., 0.2% formic acid or 80%
methanol) to lyse the cells and extract the metabolites.[1][7]

e LC-MS/MS Analysis: The concentrations of GS-9191 and its metabolites (cPrPMEDAP and
PMEG) in the cell lysate are determined using liquid chromatography coupled to tandem
mass spectrometry (LC-MS/MS).[1][7]

Preclinical and Clinical Findings
Animal Model
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In the cottontail rabbit papillomavirus (CRPV) model, topical application of GS-9191 ointment
demonstrated significant efficacy.[1][2]

» A dose-dependent reduction in the size of papillomas was observed.[1][2]

» At the highest concentration tested (0.1%), cures were evident after 5 weeks of treatment.[1]

[2]

» No recurrence of lesions was observed during a 30-day follow-up period.[1][2]

Clinical Trials

A Phase 2 clinical trial (NCT00499967) was conducted to evaluate the safety and effectiveness
of topical GS-9191 ointment for the treatment of anogenital warts.[7]

e Study Design: The study involved the application of GS-9191 ointment at concentrations of
0.01%, 0.03%, or 0.1%.[7]

o Dosing Regimen: The ointment was applied topically for 5 consecutive nights, followed by a
9-night off-ointment period, constituting one cycle.[7]

Conclusion

GS-9191 is a potent antiproliferative agent that, through its active metabolite PMEG-DP,
effectively inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. Its design as a
lipophilic prodrug facilitates cellular uptake, resulting in significantly greater potency than its
metabolites alone. Preclinical and early clinical data suggest its potential utility as a topical
treatment for HPV-induced lesions. Further research and clinical evaluation are warranted to
fully establish its therapeutic role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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